molecular formula C18H36NaO2 B148153 Sodium stearate CAS No. 822-16-2

Sodium stearate

Cat. No.: B148153
CAS No.: 822-16-2
M. Wt: 307.5 g/mol
InChI Key: XRRONFCBYFZWTM-UHFFFAOYSA-N
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Description

Sodium stearate, known by its IUPAC name Sodium Octadecanoate, is the sodium salt of stearic acid. This white solid is the most common soap and is found in many types of solid deodorants, rubbers, latex paints, and inks. It is also a component of some food additives and food flavorings .

Mechanism of Action

Target of Action

Sodium stearate, the sodium salt of stearic acid, is a type of surfactant . Its primary targets are dirt, grease, and other non-polar substances on the skin or other surfaces . It is also used in the pharmaceutical industry as a surfactant to aid the solubility of hydrophobic compounds .

Mode of Action

This compound has both hydrophilic and hydrophobic parts, a carboxylate and a long hydrocarbon chain . These two chemically different components induce the formation of micelles, which present the hydrophilic heads outwards and their hydrophobic (hydrocarbon) tails inwards . This provides a lipophilic environment for hydrophobic compounds . The tail part dissolves the grease or dirt and forms the micelle .

Biochemical Pathways

This compound is produced as a major component of soap upon saponification of oils and fats . The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) follows:

(C18H35O2)3C3H5+3NaOH→C3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3C_{18}H_{35}O_{2}Na (C18​H35​O2​)3​C3​H5​+3NaOH→C3​H5​(OH)3​+3C18​H35​O2​Na

Purified this compound can be made by neutralizing stearic acid with sodium hydroxide :

C17H35COOH+NaOH→C17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17​H35​COOH+NaOH→C17​H35​COONa+H2​O

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is soluble in water , which suggests that it can be easily washed away after it has performed its cleansing action.

Result of Action

The result of this compound’s action is the effective removal of dirt, grease, and other non-polar substances from the skin or other surfaces . In the pharmaceutical industry, it aids in the solubility of hydrophobic compounds .

Action Environment

This compound is found in many types of solid deodorants, rubbers, latex paints, and inks . It is also a component of some food additives and food flavorings . This compound is utilized to make waterproofing compounds for papers, textiles, and even some kinds of paint due to its hydrophobic properties . After this application, the materials are more water-resistant and have a longer lifespan .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearate is produced as a major component of soap upon saponification of oils and fats. The percentage of this compound depends on the ingredient fats. Tallow, for instance, is especially high in stearic acid content. The idealized equation for the formation of this compound from stearin (the triglyceride of stearic acid) is:

(C18H35O2)3C3H5+3NaOHC3H5(OH)3+3C18H35O2Na(C_{18}H_{35}O_{2})_{3}C_{3}H_{5} + 3 NaOH \rightarrow C_{3}H_{5}(OH)_{3} + 3 C_{18}H_{35}O_{2}Na (C18​H35​O2​)3​C3​H5​+3NaOH→C3​H5​(OH)3​+3C18​H35​O2​Na

Purified this compound can be made by neutralizing stearic acid with sodium hydroxide:

C17H35COOH+NaOHC17H35COONa+H2OC_{17}H_{35}COOH + NaOH \rightarrow C_{17}H_{35}COONa + H_{2}O C17​H35​COOH+NaOH→C17​H35​COONa+H2​O

Biological Activity

Sodium stearate, the sodium salt of stearic acid, is a compound widely used in pharmaceuticals, cosmetics, and food products. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic regulation. This article delves into the biological activities of this compound, supported by case studies and research findings.

This compound is an anionic surfactant that exhibits unique properties in biological systems. Its structure allows it to interact with cell membranes, influencing various cellular processes. The primary mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis (programmed cell death) preferentially in cancer cells. This is primarily mediated through the activation of protein kinase C (PKC) and subsequent caspase-3 activation, leading to cell death in breast cancer cell lines such as Hs578t and MDA-MB-231 .
  • Regulation of Mitochondrial Function : this compound has been shown to affect mitochondrial dynamics. Ingesting stearic acid (the fatty acid form) leads to mitochondrial fusion, enhancing mitochondrial function and potentially improving metabolic health .

1. Apoptosis Induction in Breast Cancer Cells

A pivotal study demonstrated that this compound induces apoptosis in breast cancer cells through a dose-dependent mechanism. The treatment resulted in a significant reduction in cell viability, with Hs578t cells showing a decrease of 16.4% and MDA-MB-231 cells by 30.5% after 12 hours of exposure to this compound at 50 µM concentration . The study highlighted the role of PKC activation in mediating these effects.

2. Dietary Influence on Metabolism

Another study explored the impact of dietary stearic acid on mitochondrial function in humans. Participants who ingested stearic acid showed increased mitochondrial fusion within three hours, alongside a decrease in circulating long-chain acylcarnitines, suggesting enhanced fatty acid beta-oxidation . This finding underscores the physiological relevance of this compound as a dietary metabolite.

Cytotoxicity Assays

Cytotoxicity assays have been employed to assess the effects of this compound on various cell lines. The results consistently show that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, while breast cancer cell lines were significantly affected, non-cancerous MCF-10A cells remained viable under similar conditions .

Effects on Calcium Carbonate Suspensions

Research has also indicated that this compound affects the dispersion properties of calcium carbonate suspensions. The presence of this compound alters zeta potential and particle interactions, which could have implications for its use in various industrial applications .

Data Summary

Study Cell Type Concentration Effect
Apoptosis InductionHs578t (Breast Cancer)50 µM16.4% decrease in viability
Apoptosis InductionMDA-MB-231 (Breast)50 µM30.5% decrease in viability
Dietary InfluenceHuman SubjectsVariesIncreased mitochondrial fusion
Dispersion PropertiesCalcium CarbonateVariesAltered zeta potential

Properties

CAS No.

822-16-2

Molecular Formula

C18H36NaO2

Molecular Weight

307.5 g/mol

IUPAC Name

sodium;octadecanoate

InChI

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

XRRONFCBYFZWTM-UHFFFAOYSA-N

impurities

USUALLY CONTAINS SODIUM PALMITATE

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Na]

Color/Form

WHITE POWDER

Key on ui other cas no.

822-16-2

physical_description

Liquid;  Pellets or Large Crystals;  Dry Powder
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]
White solid;  [Merck Index] White powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

shelf_life

AFFECTED BY LIGHT

solubility

SLOWLY SOL IN COLD WATER OR COLD ALC;  FREELY SOL IN HOT SOLVENTS
INSOL IN MANY ORGANIC SOLVENTS

Synonyms

aluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The charge consists of 450 ml. water and 150 g. of the copolymer plus surfactant and, in some cases, sodium chloride as indicated. Sodium behenate and sodium myristate are prepared by neutralization of the corresponding acids with sodium hydroxide. Sodium stearate employed is U.S.P. grade.
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Sodium stearate
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sodium myristate

Synthesis routes and methods II

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 11.58 g of stearic acid and 1.63 g of sodium hydroxide were mixed to give a uniform solution at 50° C. and then concentrated to dryness to obtain 18.3 g of sodium stearate-supported GPC.
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350 mL
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sodium stearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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